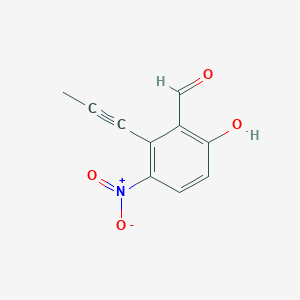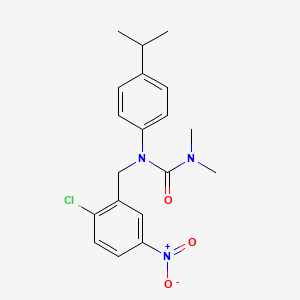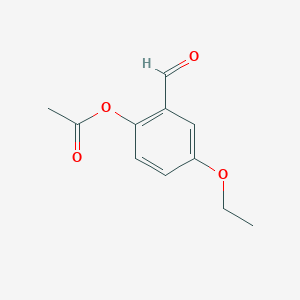
6-Hydroxy-3-nitro-2-(prop-1-yn-1-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-3-nitro-2-(prop-1-yn-1-yl)benzaldehyde is an organic compound with a complex structure that includes a hydroxyl group, a nitro group, and a propynyl group attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3-nitro-2-(prop-1-yn-1-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the nitration of a hydroxybenzaldehyde derivative followed by the introduction of the propynyl group through a substitution reaction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow reactors and automated systems to handle the reagents and products.
化学反応の分析
Types of Reactions
6-Hydroxy-3-nitro-2-(prop-1-yn-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides and bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
6-Hydroxy-3-nitro-2-(prop-1-yn-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Hydroxy-3-nitro-2-(prop-1-yn-1-yl)benzaldehyde involves its interaction with molecular targets such as enzymes and proteins. The compound’s functional groups allow it to form covalent bonds with active sites, inhibiting enzyme activity or altering protein function. The pathways involved may include oxidative stress responses and signal transduction mechanisms.
類似化合物との比較
Similar Compounds
3-Nitrosalicylaldehyde: Similar structure but lacks the propynyl group.
2-Hydroxy-3-nitrobenzaldehyde: Similar but with different positioning of functional groups.
Uniqueness
6-Hydroxy-3-nitro-2-(prop-1-yn-1-yl)benzaldehyde is unique due to the presence of the propynyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
特性
| 139277-41-1 | |
分子式 |
C10H7NO4 |
分子量 |
205.17 g/mol |
IUPAC名 |
6-hydroxy-3-nitro-2-prop-1-ynylbenzaldehyde |
InChI |
InChI=1S/C10H7NO4/c1-2-3-7-8(6-12)10(13)5-4-9(7)11(14)15/h4-6,13H,1H3 |
InChIキー |
HMFFNWLUBJWUOJ-UHFFFAOYSA-N |
正規SMILES |
CC#CC1=C(C=CC(=C1C=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









